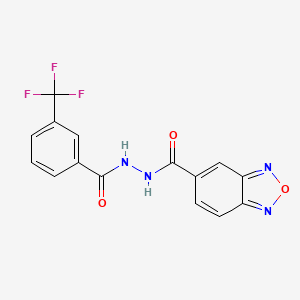![molecular formula C12H8O3 B15168421 Naphtho[2,3-B]furan-4,9-diol CAS No. 645413-89-4](/img/structure/B15168421.png)
Naphtho[2,3-B]furan-4,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,3-B]furan-4,9-diol is a chemical compound that belongs to the class of naphthofurans. It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with hydroxyl groups at the 4 and 9 positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palladium-Catalyzed Reverse Hydrogenolysis: One of the methods for synthesizing naphtho[2,3-B]furan-4,9-diol involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins.
Visible-Light-Mediated [3+2] Cycloaddition: Another efficient synthesis method involves a visible-light-mediated [3+2] cycloaddition reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Naphtho[2,3-B]furan-4,9-diol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
Naphtho[2,3-B]furan-4,9-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which naphtho[2,3-B]furan-4,9-diol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound’s antiviral activity could be related to its interference with viral replication processes .
Comparaison Avec Des Composés Similaires
Naphtho[2,3-B]furan-4,9-diol can be compared with other similar compounds, such as:
Naphtho[2,3-B]furan-4,9-dione: This compound shares a similar core structure but lacks the hydroxyl groups, which may result in different biological activities and chemical reactivity.
Dihydronaphtho[2,3-B]furan-4,9-dione: This reduced form of naphtho[2,3-B]furan-4,9-dione exhibits distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which contribute to its diverse reactivity and potential biological activities.
Propriétés
Numéro CAS |
645413-89-4 |
|---|---|
Formule moléculaire |
C12H8O3 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
benzo[f][1]benzofuran-4,9-diol |
InChI |
InChI=1S/C12H8O3/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6,13-14H |
Clé InChI |
ZLNMFKYGGBXDJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=COC3=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)

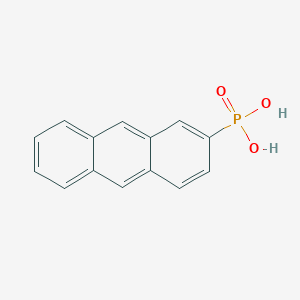
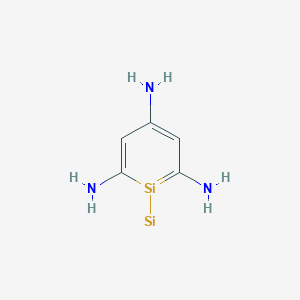
![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)
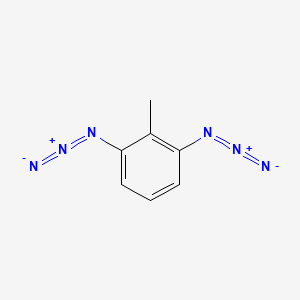
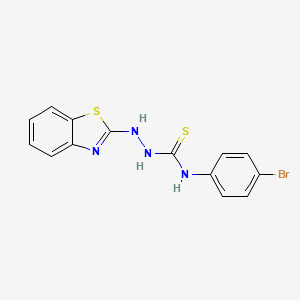
![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)
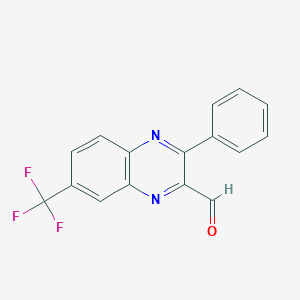

![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)
